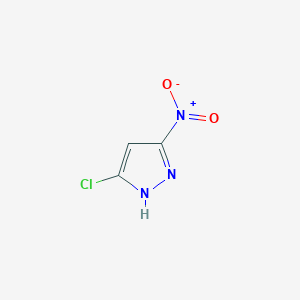

5-chloro-3-nitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. mdpi.comresearchgate.net Its unique structural and electronic properties have made it a "privileged scaffold," a core molecular framework that is recurrent in biologically active compounds. mdpi.comresearchgate.nettandfonline.com

The pyrazole ring is a versatile building block in organic synthesis, offering a stable aromatic core that can be extensively functionalized. nih.gov The presence of two nitrogen atoms allows for various synthetic transformations, including N-alkylation, N-arylation, and the formation of hydrogen bonds, which are crucial in designing molecules with specific three-dimensional structures. mdpi.com The most common methods for constructing the pyrazole ring itself are through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, a process known as the Knorr pyrazole synthesis, and through 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov The adaptability of these synthetic routes allows for the introduction of a wide array of substituents, enabling the creation of diverse molecular architectures with tailored properties. researchgate.net This has led to the development of numerous pyrazole-containing compounds with applications ranging from medicinal chemistry to materials science and agriculture. nih.gov

The introduction of halogen and nitro substituents onto a heteroaromatic ring like pyrazole profoundly alters its electronic properties and reactivity. Halogens, such as chlorine, exert a dual electronic effect. Inductively, they are strongly electron-withdrawing due to their high electronegativity. libretexts.org However, they can also donate electron density to the aromatic ring through resonance, a weaker effect. libretexts.org In the case of pyrazoles, the net result is typically deactivation of the ring towards electrophilic substitution. libretexts.org

The nitro group (–NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. scribd.com This strong deactivation of the aromatic ring makes electrophilic substitution reactions significantly more difficult. scribd.com Conversely, the presence of electron-withdrawing groups like nitro and chloro substituents makes the pyrazole ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. nih.gov The positions of these substituents are critical in directing the outcome of chemical reactions. For instance, electrophilic attacks on the pyrazole ring generally favor the C4 position, while nucleophilic attacks are more likely at the C3 and C5 positions. mdpi.com

Specific Context of 5-chloro-3-nitro-1H-pyrazole

Within the vast family of pyrazole derivatives, this compound represents a key example of a halogenated and nitro-substituted heterocycle. Its specific arrangement of substituents gives rise to unique chemical characteristics and potential for further synthetic modification.

The structure of this compound is defined by a pyrazole ring with a chlorine atom at the C5 position and a nitro group at the C3 position. This arrangement of electron-withdrawing groups significantly influences the electron distribution within the ring.

A key aspect of substituted pyrazoles is positional isomerism, where compounds have the same molecular formula but differ in the position of substituents on the ring. chemguide.co.ukwikipedia.org For the molecular formula C₃H₂ClN₃O₂, several positional isomers are possible, including:

3-chloro-5-nitro-1H-pyrazole: Here, the positions of the chloro and nitro groups are swapped compared to the title compound.

4-chloro-3-nitro-1H-pyrazole: The chlorine atom is at the C4 position.

4-chloro-5-nitro-1H-pyrazole: The chlorine and nitro groups are at adjacent positions.

These isomers, while having the same atoms, can exhibit different physical and chemical properties due to the distinct electronic and steric environments of the substituents. solubilityofthings.comunacademy.com The specific isomer, this compound, is characterized by the particular placement of the chloro and nitro groups, which dictates its reactivity in subsequent chemical transformations.

Another important structural consideration for N-unsubstituted pyrazoles like this compound is tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two different tautomeric forms. researchgate.net The equilibrium between these tautomers can be influenced by factors such as the solvent and the nature of the substituents on the ring. mdpi.com

Despite the extensive research into pyrazole chemistry, several challenges and research gaps remain, particularly in the functionalization of electron-deficient pyrazoles like this compound. The strong deactivating nature of the chloro and nitro groups makes traditional electrophilic C-H functionalization at the C4 position difficult. nih.gov While nucleophilic substitution of the chlorine atom is a viable strategy, developing methods for direct and selective C-H functionalization of such electron-poor systems remains a significant hurdle. researchgate.net

Current research often relies on pre-functionalized starting materials or harsh reaction conditions. wiley.com A major challenge lies in developing milder and more efficient protocols for the direct and site-selective introduction of new functional groups onto the pyrazole core without disturbing the existing substituents. wiley.com Overcoming these challenges would provide more direct access to complex pyrazole derivatives and expand their utility in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPLHVWLDQZZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NN=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Chloro 3 Nitro 1h Pyrazole

Reactions Involving the Nitro Group

The nitro group at the C-3 position significantly influences the electronic properties of the pyrazole (B372694) ring, rendering it electron-deficient. This electronic characteristic is central to its reactivity, particularly in nucleophilic substitutions and reduction reactions.

The substitution of a nitro group in nitro-substituted aromatic and heteroaromatic systems is a well-established transformation, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups that stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. nih.govlibretexts.org In pyrazole systems, the reactivity and regioselectivity of this substitution are highly dependent on the substitution pattern of the ring.

In studies of related dinitropyrazoles, such as N-substituted 3,4-dinitropyrazoles, nucleophiles have been shown to regioselectively displace the nitro group at the 3-position. researchgate.net This preference is attributed to the electronic activation provided by the adjacent nitro group and the ring nitrogen atoms. While specific studies on the direct substitution of the 3-nitro group in 5-chloro-3-nitro-1H-pyrazole are not extensively detailed, the principles derived from analogous compounds suggest its susceptibility to displacement by various S-, O-, and N-nucleophiles under appropriate conditions. The reaction proceeds via an addition-elimination pathway, where the addition of the nucleophile is generally the rate-determining step. nih.gov

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry, yielding 5-chloro-1H-pyrazol-3-amine, a valuable precursor for the synthesis of more complex heterocyclic systems. wikipedia.orgscirp.orgresearchgate.net A variety of reagents and conditions can be employed for this conversion, with the choice often depending on the presence of other functional groups within the molecule. commonorganicchemistry.comorganic-chemistry.org

Catalytic hydrogenation is a highly effective method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com However, care must be taken as these conditions can sometimes lead to the simultaneous reduction of the chloro substituent (hydrodehalogenation). commonorganicchemistry.com For more selective reductions, chemical methods are often preferred. Reagents like tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid provide mild and efficient reduction of the nitro group while preserving other sensitive functionalities. wikipedia.orgresearchgate.net Other systems, such as zinc dust with ammonium (B1175870) chloride or ammonium formate, also serve as gentle alternatives for this transformation. wikipedia.orgresearchgate.netscispace.com

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc), room temp. | Highly efficient; may cause dehalogenation. | commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH), room temp. | Often used to avoid dehalogenation of aryl chlorides. | commonorganicchemistry.com |

| SnCl₂·2H₂O | Solvent (e.g., EtOH, EtOAc), often with acid (HCl). | Mild and selective; tolerates many functional groups. | commonorganicchemistry.comresearchgate.net |

| Fe/HCl or Fe/AcOH | Acidic aqueous or alcoholic media, often heated. | Classic, cost-effective method for large-scale synthesis. | commonorganicchemistry.com |

| Zn/NH₄Cl | Aqueous or alcoholic media, room temp. | Mild conditions suitable for sensitive substrates. | wikipedia.orgscispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems. | Useful for selective reduction in dinitro compounds. | wikipedia.org |

Reactions Involving the Chloro Group

The chloro substituent at the C-5 position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at C-3. This makes it a good leaving group in both nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Similar to other activated aryl and heteroaryl halides, the C-5 chloro atom of this compound can be displaced by a wide array of nucleophiles. libretexts.org These reactions typically follow the SNAr mechanism. The high reactivity of 5-chloropyrazoles in such transformations has been demonstrated, for instance, in their reactions with thiols. researchgate.net The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce diverse functional groups at the C-5 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The activated chloro group at the C-5 position of the pyrazole ring can serve as an effective leaving group in these transformations. Research has shown that the chlorine atom in 5-chloropyrazole derivatives is sufficiently activated to participate in Sonogashira-type cross-coupling reactions with terminal alkynes. researchgate.net This provides a direct route to 5-alkynyl-3-nitropyrazoles, which are valuable intermediates for constructing more complex fused heterocyclic systems. researchgate.net

Similarly, Suzuki-Miyaura cross-coupling reactions, which pair an organoboron reagent with an organic halide, can be employed. While aryl iodides are generally more reactive, activated aryl chlorides are also viable substrates under optimized conditions, typically requiring specific palladium catalysts and ligands. nih.govacs.org These reactions enable the introduction of various aryl and heteroaryl substituents at the C-5 position, significantly expanding the molecular diversity accessible from the this compound scaffold.

| Reaction | Coupling Partner | Typical Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., Et₃N) | 5-Alkynylpyrazole | researchgate.net |

| Suzuki-Miyaura | Boronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃) | 5-Arylpyrazole | nih.gov |

Reactions at the Pyrazole Nitrogen Atoms

The 1H-pyrazole ring contains two nitrogen atoms, a pyrrole-like N-1 and a pyridine-like N-2. nih.gov In N-unsubstituted pyrazoles, reactions with electrophiles, such as alkylating or arylating agents, can occur at either nitrogen, potentially leading to a mixture of regioisomeric products. The regiochemical outcome is influenced by steric and electronic factors of the pyrazole substituents, the nature of the electrophile, and the reaction conditions. researchgate.netresearchgate.net

For this compound, alkylation or arylation will yield a mixture of the N-1 and N-2 substituted isomers. The major product is often determined by steric hindrance; electrophiles tend to attack the less sterically hindered nitrogen atom. researchgate.net

Common N-alkylation methods involve reacting the pyrazole with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH). researchgate.net Alternative acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed. researchgate.netmdpi.com

N-arylation can be achieved through copper-catalyzed Chan-Lam coupling with arylboronic acids or Buchwald-Hartwig amination with aryl halides. nih.govacs.org The Chan-Lam reaction, in particular, has been successfully applied to the N-arylation of 3(5)-nitro-1H-pyrazole using a copper salt catalyst in the presence of a base. nih.gov This provides a direct route to N-aryl-C-nitropyrazoles, which are of interest in medicinal chemistry. nih.gov

Ring Functionalization and Modification

Beyond derivatization at the nitrogen atoms, the this compound core can be modified through reactions that either substitute the existing ring atoms or build new rings onto the pyrazole framework.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic systems. In the parent pyrazole ring, the C-4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. rrbdavc.orgquora.com However, the reactivity of the pyrazole ring towards EAS is profoundly influenced by the substituents present.

The this compound ring is equipped with two powerful electron-withdrawing and deactivating groups: the nitro group (-NO₂) and the chloro group (-Cl). Both of these substituents significantly reduce the electron density of the pyrazole ring, making it highly resistant to electrophilic attack. The nitro group is one of the strongest deactivating groups, and its presence, along with the chloro substituent, renders the C-4 position electron-deficient. Therefore, standard EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally not applicable or would require exceptionally harsh conditions, likely leading to decomposition rather than substitution. nih.govresearchgate.net

A more fruitful strategy for the functionalization of this compound involves its use as a building block for the synthesis of fused heterocyclic systems. These reactions often proceed via a preliminary transformation of the nitro group, followed by a cyclocondensation step.

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-established area of heterocyclic chemistry, largely due to the biological significance of this fused ring system. nih.gov A predominant synthetic route involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. beilstein-journals.orgresearchgate.net

To utilize this compound in this context, a crucial preliminary step is the chemical reduction of the 3-nitro group to a 3-amino group. This transformation unmasks the nucleophilic amino functionality required for the subsequent cyclization. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂/HCl), can be employed to furnish 5-chloro-1H-pyrazol-3-amine.

This aminopyrazole intermediate can then undergo a cyclocondensation reaction with various β-dicarbonyl compounds (like acetylacetone (B45752) or diethyl malonate) or their enaminone derivatives. nih.gov The reaction typically proceeds by initial formation of an enamine intermediate by reaction of the exocyclic amino group, followed by an intramolecular cyclization onto the endocyclic N-2 nitrogen and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. This synthetic sequence provides a reliable pathway to fused heterocycles that retain the C-5 chloro substituent from the starting material.

The reactive sites on the this compound ring can be exploited to construct a variety of other fused heterocyclic systems. The chloro and nitro groups can either be carried through the synthetic sequence or participate directly in the ring-forming reactions.

For instance, substituted chloropyrazoles are valuable precursors for building fused pyridine (B92270) rings. A notable example is the synthesis of the pyrazolo[4,3-c]pyridine system. This can be achieved by first converting a 5-chloropyrazole derivative into a 5-alkynylpyrazole via a Sonogashira cross-coupling reaction. Subsequent treatment of the resulting ortho-alkynyl-aldehyde with an amine source can trigger a cyclization to form the fused pyridine ring. researchgate.net

Furthermore, the dinitro- and chloronitro-substituted pyrazole frameworks have been used to synthesize fused systems with a high nitrogen content, such as pyrazolo[3,4-d] beilstein-journals.orgnih.govrsc.orgtriazoles. In one reported pathway, a substituted 4-chloro-3,5-dinitropyrazole undergoes a cyclization reaction with hydrazine (B178648) to form a nitropyrazolo beilstein-journals.orgnih.govrsc.orgtriazolate anion, demonstrating a synthetic route where a nitro group is retained and a chloro group is displaced in the formation of a new fused ring. rsc.org These examples highlight the utility of this compound and related structures as synthons for complex, polycyclic heteroaromatic compounds.

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). For 5-chloro-3-nitro-1H-pyrazole, characteristic absorption bands would be expected for its various functional groups.

Key expected vibrational modes would include:

N-H stretching: A broad band typically in the region of 3200-3400 cm⁻¹ would confirm the presence of the N-H group in the pyrazole (B372694) ring.

C-H stretching: A signal around 3100 cm⁻¹ would correspond to the stretching of the C4-H bond.

NO₂ stretching: Two strong bands are characteristic of the nitro group: an asymmetric stretching vibration usually found between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1300-1370 cm⁻¹. Studies on related nitro-containing pyrazoles have identified these bands in similar regions mdpi.com.

C=N and C=C stretching: The pyrazole ring would exhibit characteristic stretching vibrations for its double bonds in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Without experimental data, a specific data table cannot be generated.

Raman Spectroscopy Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule wikipedia.org. While IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in the polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, one would expect:

Strong signals for the symmetric stretching of the nitro group.

Characteristic ring breathing modes of the pyrazole core.

A distinct signal for the C-Cl stretch.

Symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, providing complementary information for structural confirmation. However, no specific experimental Raman data for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.

Proton NMR (¹H NMR) Data Interpretation

Proton NMR provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show two main signals:

N1-H Proton: A broad singlet for the proton attached to the nitrogen atom. This signal is often broad due to rapid chemical exchange with the solvent or other molecules and its position can be highly variable depending on the solvent, concentration, and temperature.

A data table of specific chemical shifts is not available from the searched literature.

Carbon-13 NMR (¹³C NMR) Chemical Shifts

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display three distinct signals, one for each carbon atom in the pyrazole ring.

C3: This carbon is directly attached to the electron-withdrawing nitro group, which would cause a significant downfield shift.

C4: This carbon is bonded to a hydrogen atom. Its chemical shift would be influenced by the adjacent C3-NO₂ and C5-Cl groups.

C5: This carbon is bonded to the electronegative chlorine atom, which would also result in a downfield chemical shift.

Analysis of related nitropyrazoles suggests that the carbon bearing the nitro group (C3) and the carbon bearing the halogen (C5) would have the largest chemical shifts researchgate.netrsc.org.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C3-NO₂ | Data not available |

| C4-H | Data not available |

| C5-Cl | Data not available |

Nitrogen-15 NMR (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. The chemical shifts are very sensitive to the electronic environment of the nitrogen atoms. The spectrum of this compound would show three signals corresponding to the two ring nitrogens and the nitrogen of the nitro group.

N1 and N2: The chemical shifts of the two nitrogen atoms in the pyrazole ring would be distinct. The presence of the N-H proton means the molecule exists in a tautomeric equilibrium between this compound and 3-chloro-5-nitro-1H-pyrazole, which could lead to averaged signals or distinct signals for both tautomers depending on the rate of exchange and the temperature.

NO₂ Group: The nitro group nitrogen has a characteristic chemical shift range that is typically far downfield researchgate.nethuji.ac.il.

Specific experimental ¹⁵N NMR data for this compound could not be sourced.

| Nitrogen Atom | Expected Chemical Shift (ppm) |

| N1 | Data not available |

| N2 | Data not available |

| NO₂ | Data not available |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While direct experimental mass spectra for this compound are not extensively reported in the reviewed literature, its fragmentation pattern can be reliably predicted based on established principles for pyrazole derivatives and related nitro- and chloro-substituted heterocyclic compounds.

The molecular ion peak (M⁺) for this compound (C₃H₂ClN₃O₂) would appear as a characteristic isotopic cluster due to the presence of chlorine. The monoisotopic mass would be observed for the ³⁵Cl isotope, with a corresponding M+2 peak for the ³⁷Cl isotope, approximately one-third the intensity of the M⁺ peak.

Key fragmentation pathways for pyrazoles typically involve the expulsion of small, stable molecules. For this compound, the primary fragmentation is expected to begin with the loss of a nitro group (NO₂) or a nitro radical (NO·). Subsequent fragmentation would likely follow the characteristic patterns observed for the pyrazole ring, including the loss of hydrogen cyanide (HCN) and molecular nitrogen (N₂). The presence of the electron-withdrawing chloro and nitro groups influences the stability of the molecular ion and subsequent fragments.

A plausible fragmentation cascade is outlined below:

Loss of Nitro Group: The initial fragmentation is likely the cleavage of the C-NO₂ bond, leading to the loss of NO₂ (46 Da), a common fragmentation for nitroaromatic compounds.

Loss of Nitric Oxide: An alternative initial step could be the loss of NO (30 Da).

Ring Fragmentation: Following the initial loss, the resulting pyrazole cation would undergo characteristic ring fragmentation. This includes the elimination of an HCN molecule (27 Da), a hallmark of pyrazole mass spectra.

Loss of Nitrogen: Another key fragmentation pathway for the pyrazole core involves the rearrangement and expulsion of a stable N₂ molecule (28 Da).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion | Formula | Mass (m/z) | Origin |

|---|---|---|---|

| [M]⁺ | [C₃H₂ClN₃O₂]⁺ | 147/149 | Molecular Ion |

| [M - NO]⁺ | [C₃H₂ClN₃O]⁺ | 117/119 | Loss of nitric oxide |

| [M - NO₂]⁺ | [C₃H₂ClN₃]⁺ | 101/103 | Loss of nitro group |

| [M - NO₂ - HCN]⁺ | [C₂HClN₂]⁺ | 74/76 | Loss of NO₂ then HCN |

X-ray Crystallography for Solid-State Structure Determination

Specific X-ray crystallographic data for this compound has not been reported in the available literature. However, a detailed understanding of its solid-state structure can be inferred from the analysis of closely related compounds, such as 5-(3-nitro-1H-pyrazol-4-yl)tetrazole and other substituted pyrazoles. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds and other weak intermolecular interactions. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptor sites (the sp² hybridized nitrogen atom).

Hydrogen Bonding: The most significant interaction governing the supramolecular assembly is predicted to be N-H···N hydrogen bonds, linking individual molecules into chains or more complex networks. nih.govnih.gov Additionally, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming N-H···O interactions.

π–π Stacking: Aromatic pyrazole rings are likely to engage in π–π stacking interactions, further stabilizing the crystal lattice. nih.gov

The interplay of these interactions dictates the formation of a stable, three-dimensional supramolecular framework. nih.gov

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | N (pyrazole) | ~2.8 - 3.1 |

| Hydrogen Bond | N-H | O (nitro) | ~2.9 - 3.2 |

| π–π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.5 - 3.8 |

Conformational Analysis in Crystalline State

The this compound molecule is largely planar due to the aromaticity of the pyrazole ring. However, some conformational flexibility exists regarding the orientation of the nitro group. In the solid state, the torsion angle between the plane of the pyrazole ring and the plane of the NO₂ group is influenced by the demands of crystal packing. nih.gov Steric hindrance and the optimization of intermolecular hydrogen bonds may cause the nitro group to be twisted out of the pyrazole plane. In related structures, significant torsion angles between rings have been observed to alleviate steric repulsion. nih.govnih.gov This deviation from planarity can have implications for the molecule's electronic properties and the strength of its intermolecular interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the fundamental properties of pyrazole (B372694) derivatives. superfri.orgasrjetsjournal.org

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in the 5-chloro-3-nitro-1H-pyrazole molecule. Geometry optimization procedures, typically performed using DFT methods like B3LYP, predict the bond lengths, bond angles, and dihedral angles corresponding to a minimum energy state. asrjetsjournal.orgmaterialsciencejournal.org

For this compound, the pyrazole ring is expected to be planar. The substituents—the chloro and nitro groups—are also predicted to be largely coplanar with the ring to maximize electronic conjugation. nih.govmdpi.com The optimization process yields a structure with specific geometric parameters, which can be compared with experimental data from techniques like X-ray crystallography for validation.

Table 1: Predicted Molecular Geometry Parameters for a Substituted Pyrazole Ring This table presents typical bond lengths and angles for a computationally optimized pyrazole ring, derived from studies on similar structures. Actual values for this compound would require specific calculation.

| Parameter | Typical Value Range |

| Bond Lengths (Å) | |

| N1-N2 | 1.34 - 1.38 |

| N2-C3 | 1.32 - 1.36 |

| C3-C4 | 1.40 - 1.44 |

| C4-C5 | 1.37 - 1.41 |

| C5-N1 | 1.33 - 1.37 |

| C3-N (Nitro) | 1.45 - 1.49 |

| C5-Cl | 1.70 - 1.74 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 110 - 114 |

| N1-N2-C3 | 104 - 108 |

| N2-C3-C4 | 110 - 114 |

| C3-C4-C5 | 105 - 109 |

| C4-C5-N1 | 106 - 110 |

Analysis of the electronic structure provides insight into the molecule's reactivity, stability, and spectroscopic properties. Key aspects include the distribution of electrons and the characteristics of the frontier molecular orbitals (FMOs).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap.

Charge Distribution: Mapping the electrostatic potential (MEP) and calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the distribution of electron density across the molecule. asrjetsjournal.org In this compound, high negative charge density is expected to be localized on the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, while the carbon atoms attached to the electronegative substituents will be electron-deficient. These charge distributions are critical in predicting sites susceptible to electrophilic or nucleophilic attack.

Computational methods can predict various spectroscopic parameters, which serve as a valuable tool for interpreting experimental spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) of molecules. asrjetsjournal.org Theoretical predictions can aid in the assignment of complex experimental spectra and help confirm the molecular structure, including the correct tautomeric form.

Vibrational Spectra (IR): Theoretical frequency calculations can predict the infrared (IR) absorption spectra. superfri.org By analyzing the vibrational modes, specific absorption bands can be assigned to the stretching and bending of particular bonds or functional groups, such as the N-O stretches of the nitro group, the C-Cl stretch, and various vibrations of the pyrazole ring.

Tautomerism and Isomerization Studies

For 1H-pyrazoles substituted at the 3 and 5 positions, annular tautomerism is a key feature. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to two different tautomeric forms.

For this compound, two principal tautomers can exist: this compound (T1) and 3-chloro-5-nitro-1H-pyrazole (T2). Theoretical calculations are essential for determining the relative stabilities of these forms. Studies on related 3(5)-disubstituted pyrazoles have shown that the nature and position of substituents significantly influence tautomeric equilibrium. nih.govmdpi.com

Table 2: Predicted Relative Stability of Tautomers

| Tautomer | Structure Name | Predicted Relative Stability |

| T1 | This compound | Less Stable |

| T2 | 3-chloro-5-nitro-1H-pyrazole | More Stable |

The conversion between tautomers (isomerization) occurs via a proton transfer mechanism. Computational chemistry can be used to model this process, identify the transition state structure, and calculate the activation energy barrier. This energy barrier determines the rate at which the two tautomers interconvert.

The isomerization is typically modeled as a proton transfer from one ring nitrogen to the other. This can occur directly (an intramolecular process) or be mediated by solvent molecules (an intermolecular process). Quantum chemical calculations can map the potential energy surface for this transfer, revealing the lowest energy pathway. The transition state is a high-energy, transient structure where the proton is partially bonded to both nitrogen atoms. The energy difference between the stable tautomer and this transition state represents the energy barrier to isomerization. For pyrazole systems, these barriers are often low enough to allow for rapid interconversion at room temperature, leading to a dynamic equilibrium in solution. nih.gov

Intermolecular Interaction Studies

The arrangement of molecules in the crystalline state and their interactions in solution are governed by a variety of non-covalent forces. For this compound, the interplay between hydrogen bonding, stacking interactions, and other weak forces is crucial in determining its solid-state architecture and potential applications in crystal engineering.

Analysis of Hydrogen Bonding Networks

The pyrazole ring, featuring both a proton-donating N-H group and proton-accepting nitrogen atoms, is inherently suited for the formation of hydrogen bonds. In the case of this compound, the electronic properties of the chloro and nitro substituents significantly influence the hydrogen bonding capabilities of the molecule. The electron-withdrawing nature of these groups enhances the acidity of the N-H proton, making it a stronger hydrogen bond donor.

In the solid state, NH-pyrazoles commonly self-assemble through intermolecular N-H···N hydrogen bonds, leading to the formation of dimers, trimers, tetramers, and infinite chains. nih.gov For symmetrically 3,5-substituted pyrazoles, these interactions can be particularly strong, with N···N distances as short as 2.82 Å. nih.gov While a specific crystallographic study for this compound is not available, analysis of related structures provides insight into its probable hydrogen bonding networks.

The nitro group, with its two electronegative oxygen atoms, can also act as a hydrogen bond acceptor. This introduces the possibility of N-H···O interactions, which would compete with the N-H···N bonds. The presence of both chloro and nitro groups can also activate C-H bonds, enabling them to participate as weak hydrogen bond donors in C-H···O and C-H···N interactions, further stabilizing the crystal lattice. In computational studies of aminopolynitropyrazoles, the position of the amino group was found to be a determining factor in the structure and stability, highlighting the importance of substituent placement in directing intermolecular interactions. nih.gov

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| N-H | N (pyrazole) | Strong | Primary interaction leading to chains or cyclic motifs. |

| N-H | O (nitro) | Moderate | Competes with N-H···N interactions, creating more complex networks. |

| C-H | O (nitro) | Weak | Contribute to the overall stability of the crystal packing. |

| C-H | N (pyrazole) | Weak |

Stacking Interactions and Crystal Engineering Considerations

Beyond hydrogen bonding, π-π stacking interactions are significant in the crystal engineering of aromatic heterocyclic compounds like pyrazoles. The electron-deficient nature of the pyrazole ring in this compound, accentuated by the nitro and chloro substituents, favors stacking interactions with electron-rich aromatic systems. In its own crystal lattice, offset or slipped-stacking arrangements are expected, to minimize electrostatic repulsion between the π-systems.

Theoretical studies on pyrazole-based coordination compounds have demonstrated the energetic contribution of π-stacking interactions to the stability of their layered assemblies. mdpi.com In the crystal packing of some nitropyrazole derivatives, molecules form columns with alternating π-π stacking interactions, with interplanar distances around 3.3 to 3.4 Å. researchgate.net

From a crystal engineering perspective, this compound can be considered a versatile building block. The directional nature of its hydrogen bonding capabilities, combined with the potential for π-stacking, allows for the rational design of supramolecular architectures. The chloro and nitro groups can also participate in other non-covalent interactions, such as halogen bonding (C-Cl···N/O) and other dipole-dipole interactions, which can be exploited to control the assembly of molecules in the solid state. The analysis of intermolecular interactions in substituted pyrazole derivatives using techniques like Hirshfeld surface analysis has proven valuable in quantifying the contributions of different interactions to the crystal packing.

Reaction Mechanism and Pathway Elucidation

Theoretical studies are instrumental in understanding the reactivity of this compound and predicting the outcomes of various chemical transformations.

Theoretical Studies of Substitution and Rearrangement Pathways

The pyrazole ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the nature and position of substituents. In this compound, the electron-withdrawing chloro and nitro groups deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution.

Quantum-chemical studies on the reactivity of di- and trinitropyrazoles, including the closely related 4-chloro-3,5-dinitropyrazole, have been conducted using density functional theory (DFT). osi.lvresearchgate.net These studies calculate the three-dimensional and electronic structures of the pyrazoles and their model σ-complexes to understand their reactivity. osi.lvresearchgate.net For 4-chloro-3,5-dinitropyrazole, calculations of the reaction thermochemical effects (reaction enthalpies) of nucleophilic attack were performed. researchgate.net Such theoretical investigations help in predicting the most likely sites for nucleophilic attack and the relative stability of intermediates. For this compound, nucleophilic attack is anticipated at the carbon atom bearing the chloro group (C5), leading to its substitution. The nitro group at C3 would further activate this position towards nucleophilic attack.

Computational studies have also shed light on potential rearrangement pathways in pyrazole systems. For instance, the thermolysis of an o-azidonitro pyrazole derivative was computationally and experimentally shown to proceed through an unusual rearrangement involving a pyrazole nitrene, leading to a formal CH-acetoxylation and azide/amine conversion, rather than the expected cyclization to a furoxan. mdpi.com This highlights the possibility of complex, non-intuitive reaction pathways for highly functionalized pyrazoles like this compound, which could be elucidated through theoretical modeling of potential transition states and reaction intermediates.

| Reaction Type | Predicted Outcome | Theoretical Justification |

|---|---|---|

| Nucleophilic Aromatic Substitution | Substitution of the chloro group at C5. | The C5 position is activated by the adjacent N1 and the electron-withdrawing nitro group at C3. |

| Electrophilic Aromatic Substitution | Deactivated towards electrophilic attack. If forced, substitution would likely occur at C4. | The pyrazole ring is electron-deficient due to the chloro and nitro substituents. |

| Rearrangement | Complex rearrangements are possible under thermal or photochemical conditions. | The presence of high-energy functional groups (nitro) can lead to the formation of reactive intermediates like nitrenes, which can undergo unexpected rearrangements. mdpi.com |

Role in Advanced Chemical Materials and Synthetic Intermediates

Precursor in Synthesis of Complex Organic Molecules

The pyrazole (B372694) nucleus is a well-established scaffold in organic and medicinal chemistry. nih.govorientjchem.org The presence of a labile chlorine atom and a versatile nitro group on the 5-chloro-3-nitro-1H-pyrazole ring system enhances its utility as a synthetic intermediate. These functional groups serve as handles for introducing further complexity, allowing chemists to construct elaborate molecular architectures.

Intermediate for Heterocyclic Ring Systems

This compound is an important synthon for the creation of fused and substituted heterocyclic systems. The pyrazole ring itself can be constructed through various methods, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloaddition reactions. orientjchem.orgnih.gov Once formed, the functional groups of this compound direct subsequent reactions.

The chlorine atom at the 5-position is a key reactive site. It can be readily displaced by a variety of nucleophiles, a common strategy for building more complex heterocyclic structures. For instance, reaction with amines or other nitrogen-containing nucleophiles can lead to the formation of fused pyrazolo-pyrimidine, pyrazolo-triazine, or other polycyclic aromatic systems. scirp.orgresearchgate.net Similarly, the nitro group can be chemically transformed; for example, its reduction to an amino group provides another nucleophilic site, enabling further cyclization reactions to build adjacent rings. scirp.org The strategic manipulation of these groups allows for the regioselective synthesis of diverse heterocyclic compounds. orientjchem.org

| Starting Heterocycle | Key Functional Groups | Resulting Fused/Linked Heterocyclic System | Synthetic Strategy |

|---|---|---|---|

| This compound | -Cl (electrophilic center), -NO2 (modifiable group), Ring N-H (nucleophilic/site for substitution) | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines | Nucleophilic substitution of the chloro group followed by cyclization |

| 5-Aminopyrazoles (derived from nitro reduction) | -NH2 (nucleophilic center), Ring N-H | Imidazo[1,2-b]pyrazoles | Reaction with α-haloketones (aza-Wittig reaction) scirp.orgscirp.org |

| Chlorinated Pyrazoles | -Cl (leaving group) | Substituted Benzothiazol-2-ylamides | Reaction with substituted aminobenzothiazoles researchgate.net |

Building Block for Polyfunctionalized Compounds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. eurekaselect.combeilstein-journals.org this compound fits this description perfectly due to its multiple, chemically distinct reactive sites. This allows for the stepwise and controlled addition of different functional groups, leading to polyfunctionalized molecules with tailored properties. eurekaselect.com

The reactivity of this compound allows for a diverse range of chemical transformations:

N-alkylation/arylation: The nitrogen atom in the 1-position of the pyrazole ring can be substituted, allowing for the attachment of various organic side chains.

Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the adjacent nitrogen atoms and the nitro group makes the chlorine-bearing carbon susceptible to attack by nucleophiles. This allows for the introduction of alkoxy, amino, or thioether groups, among others. nih.gov

Nitro Group Reduction: The nitro group can be reduced to an amino group, which can then be further modified through diazotization, acylation, or used as a nucleophile in ring-forming reactions.

Ring Carbon Reactivity: The carbon at the 4-position can undergo electrophilic substitution, although this is less common in such an electron-deficient ring.

This multi-faceted reactivity makes this compound a valuable precursor for creating libraries of complex molecules for applications in medicinal chemistry and materials science. eurekaselect.commdpi.com

Applications in Energetic Materials Research

Nitrated pyrazole derivatives are a significant class of compounds in the field of energetic materials. mdpi.comnih.gov Their appeal stems from high heats of formation, high nitrogen content, and the potential for high density and thermal stability. mdpi.comnih.gov The pyrazole ring is a stable aromatic system, and the incorporation of nitro groups—powerful explosophores—leads to high-energy-density materials (HEDMs). mdpi.comnih.gov

Exploration as Coformers or Components in High-Energy Materials

This compound can serve as a foundational molecule for more advanced energetic materials. The chloro group can be substituted with other energy-rich functionalities, such as azido (B1232118) (-N₃), nitramino (-NHNO₂), or other nitrogen-rich heterocyclic rings like tetrazoles or triazoles, to enhance detonation performance. mdpi.comnih.gov

Furthermore, pyrazole-based compounds are explored as components in energetic co-crystals. Co-crystallization is a technique used to combine two or more different molecules in a single crystal lattice to modify the physical properties of the materials. A nitropyrazole derivative could be co-crystallized with a conventional explosive like HMX or RDX. This can lead to formulations with improved properties, such as reduced sensitivity to impact and friction, without significantly compromising energetic output.

Influence on Sensitivity and Stability of Energetic Formulations

The stability and sensitivity of energetic materials are critical for their safe handling and application. ed.ac.uk The rigid, aromatic structure of the pyrazole ring contributes positively to the thermal stability of compounds derived from it. mdpi.comnih.gov The introduction of multiple nitro groups increases energy content but can also increase sensitivity. nih.gov

Research into nitropyrazole-based energetic materials focuses on achieving a balance between high performance and low sensitivity. nih.gov The formation of extensive intermolecular hydrogen bonds and other non-covalent interactions within the crystal structure of pyrazole derivatives is a key factor in reducing sensitivity to external stimuli like impact and friction. acs.org By incorporating this compound or its derivatives into energetic formulations, researchers can modulate these intermolecular forces. For example, converting these molecules into energetic salts can enhance thermal stability and decrease sensitivity due to strong ionic interactions. mdpi.comresearchgate.net

| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Key Feature |

|---|---|---|---|---|

| 3,4,5-Trinitropyrazole (TNP) | 260-350 | ~9000 | 37.1 | High performance, thermally stable mdpi.com |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 218 | 8931 | 35.9 | Performance superior to RDX |

| Hydroxylammonium salt of a dinitromethyl nitropyrazole | N/A | 8700 | N/A | Performance comparable to RDX rsc.org |

| A pyrazole-triazole fused energetic material | >320 | 9284 | 34.7 | Extremely high thermal stability and low sensitivity nih.gov |

Development of Agrochemical Intermediates

The pyrazole ring is a "privileged scaffold" found in numerous commercially successful agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.govresearchgate.net The functional groups on this compound make it a plausible and valuable intermediate for the synthesis of new agrochemical candidates. scirp.orgmdpi.com

The synthetic versatility of this compound allows for the creation of a wide range of derivatives that can be screened for biological activity. The chloro substituent can be replaced by various functional groups known to be active in agrochemical compounds, while the nitro group can be converted to an amine and subsequently elaborated into other heterocyclic systems. scirp.org Many pyrazole-based pesticides feature complex side chains attached to the pyrazole core, and intermediates like this compound provide a direct route for attaching such chains through nucleophilic substitution of the chlorine atom. nih.gov

Synthetic Utility in Agrochemical Scaffolds

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides, fungicides, and insecticides. researchgate.netnih.govclockss.org The success of this scaffold is attributed to its metabolic stability and its ability to be readily functionalized to optimize biological activity and selectivity. nih.govresearchgate.net

This compound represents a strategic starting material for accessing novel agrochemical candidates. The C5-chloro group can be displaced by various nucleophiles (e.g., O-, S-, N-based) to build derivatives analogous to known succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides or other active classes. acs.org Furthermore, the reduction of the C3-nitro group to an amine furnishes a 3-amino-5-chloropyrazole derivative. This amino functionality opens up a vast chemical space, allowing for the formation of amides, ureas, sulfonamides, and other structures commonly found in potent agrochemicals. nih.gov This two-pronged reactivity allows for the systematic modification of the pyrazole scaffold to fine-tune its properties for crop protection applications. nih.gov

| Agrochemical | Class | Mode of Action | Potential Synthetic Relevance |

|---|---|---|---|

| Pyraclostrobin | Fungicide | Complex III Respiration Inhibitor (Strobilurin) | The core pyrazole ring is a key feature. The functional groups on this compound could be elaborated to build similar complex side chains. |

| Penthiopyrad | Fungicide | Complex II Respiration Inhibitor (SDHI) | Features a pyrazole-carboxamide core. The nitro group could be converted to an amine and then a carboxylic acid to form the necessary amide linkage. |

| Fenpyroximate | Acaricide/Insecticide | Mitochondrial Electron Transport Inhibitor (METI) | Demonstrates the utility of substituted pyrazoles linked to an aryl group, a connection that could be made via substitution of the chloro group. nih.gov |

| Topramezone | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor | A benzoyl-pyrazole structure. The chloro-substituent could potentially be used in a cross-coupling reaction to introduce the benzoyl moiety. nih.gov |

Considerations for Future Chemical Innovations

The pursuit of efficiency, atom economy, and molecular complexity in chemical synthesis has led to the development of powerful new methodologies. The unique structure of this compound makes it an ideal candidate for exploration within the framework of modern synthetic innovations, such as multi-component and asymmetric reactions.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and convergence. nih.govbeilstein-journals.org The pyrazole scaffold and its precursors are frequently utilized in MCRs to generate libraries of complex heterocyclic compounds. bookpi.orgnih.gov

A primary route for integrating this compound into MCRs involves the chemical modification of its functional groups. Reduction of the nitro group to 3-amino-5-chloro-1H-pyrazole would yield a versatile building block. This aminopyrazole could serve as the amine component in isocyanide-based MCRs, such as the Ugi or Passerini reactions, allowing for the rapid assembly of complex, peptide-like structures incorporating the pyrazole core. nih.govwikipedia.orgnih.gov Additionally, aminopyrazoles are known to be excellent substrates for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through condensation reactions with 1,3-dielectrophiles. nih.gov

| Reaction Type | Required Precursor | Potential Product Class | Key Advantage |

|---|---|---|---|

| Ugi 4-Component Reaction | 3-Amino-5-chloropyrazole (from reduction of nitro group) | α-Acylamino-carboxamides | Rapid generation of molecular complexity from simple inputs. nih.gov |

| Hantzsch-type Dihydropyridine (B1217469) Synthesis | This compound-4-carbaldehyde (hypothetical derivative) | Pyrazolyl-dihydropyridines | Efficient construction of medicinally relevant dihydropyridine rings. |

| Pyrano[2,3-c]pyrazole Synthesis | Pyrazolone (B3327878) derivative (from hydrolysis/transformation) | Fused pyranopyrazoles | One-pot synthesis of complex fused heterocycles. ias.ac.innih.gov |

| Passerini 3-Component Reaction | 3-Amino-5-chloropyrazole (as isocyanide precursor) | α-Acyloxy-carboxamides | Atom-economical synthesis of functionalized amides. wikipedia.org |

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure compounds is a central goal in modern chemistry, particularly for pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. Asymmetric synthesis involving pyrazole scaffolds is a growing field of research, with significant progress in the catalytic enantioselective functionalization of the pyrazole core and its derivatives. rwth-aachen.dersc.org

This compound can be envisioned as a substrate for asymmetric transformations through several strategic approaches. One pathway involves the direct, enantioselective functionalization of the pyrazole ring. For instance, transition-metal-catalyzed C-H activation at the C4 position, guided by a chiral ligand, could introduce a new substituent and create a stereocenter. researchgate.netnih.gov

A more versatile approach involves modifying the existing functional groups to enable well-established asymmetric reactions. The nitro group, for example, can participate in asymmetric Michael additions catalyzed by chiral organocatalysts like squaramides or thioureas. rsc.org Alternatively, converting the nitro group to an amine would create a handle for subsequent asymmetric alkylations or acylations. The development of chiral catalysts capable of recognizing the substitution pattern of the this compound ring could enable direct, highly enantioselective transformations, providing access to novel chiral building blocks for drug discovery and materials science. mjcce.org.mknih.gov

| Strategy | Description | Key Catalyst Type | Example Transformation |

|---|---|---|---|

| Asymmetric Michael Addition | Nucleophilic addition of a pyrazolone (derived from the target compound) to an electrophile. | Chiral Squaramide or Thiourea Organocatalysts | Addition to β,γ-unsaturated α-ketoesters. rsc.org |

| Catalytic Asymmetric C-H Functionalization | Direct, enantioselective introduction of a functional group at a C-H bond on the pyrazole ring. | Chiral Transition Metal Complexes (e.g., Pd, Rh, Ir) | Asymmetric arylation or alkylation at the C4 position. acs.org |

| Asymmetric Amination | Enantioselective introduction of an amino group onto the pyrazole scaffold. | Chiral Phase-Transfer Catalysts or Organocatalysts | α-Amination of a pyrazolone derivative using azodicarboxylates. nih.gov |

| Desymmetrization | Enantioselective reaction of a prochiral derivative of the pyrazole. | Various Chiral Catalysts | Asymmetric reaction on a maleimide-substituted pyrazole. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-chloro-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of 5-chloro-1H-pyrazole derivatives. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize decomposition. Monitor reaction progress via TLC.

- Regioselectivity : The nitro group preferentially occupies position 3 due to electron-withdrawing effects of the chloro substituent at position 5.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields range from 50–70% depending on stoichiometry and temperature control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H NMR : Absence of aromatic protons (pyrazole ring protons deshielded at δ 8.5–9.5 ppm).

- ¹³C NMR : Nitro group adjacent carbons appear at δ 140–150 ppm.

- IR : Strong NO₂ asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

- Mass Spectrometry (EI) : Molecular ion peak [M⁺] at m/z 187.5 (Cl and NO₂ isotopes cause splitting).

Cross-validate with elemental analysis for C, H, N, and Cl content .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity and reactivity in nitration reactions of 5-chloro-1H-pyrazole derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. Nitration at position 3 is favored due to lower activation energy (ΔG‡ ~25 kJ/mol vs. 35 kJ/mol for position 4).

- Electrostatic Potential Maps : Highlight electron-deficient regions; position 3 shows higher positive charge density due to chloro-substituent para-directing effects.

- Validation : Compare computed NMR shifts with experimental data to confirm regioselectivity .

Q. What strategies mitigate side reactions during functionalization of this compound under Vilsmeier-Haack conditions?

- Methodological Answer :

- Reaction Optimization : Use POCl₃/DMF at 80°C for formylation. Limit reaction time (<6 hours) to avoid over-oxidation.

- Competing Reactions : Nitro group reduction can occur with excess DMF; add anhydrous Na₂SO₄ to sequester water.

- Workup : Quench with ice-cold NaHCO₃ to neutralize POCl₃. Isolate via solvent extraction (CH₂Cl₂/H₂O) .

Q. How does the nitro group influence the stability and storage requirements of this compound?

- Methodological Answer :

- Stability : Nitro groups increase sensitivity to light and heat. Store at 2–8°C in amber vials under inert gas (Ar/N₂).

- Decomposition Pathways : Thermal degradation above 100°C releases NOₓ gases; monitor via TGA/DSC.

- Solubility : Poor in water; dissolve in DMSO or DMF for biological assays. Prepare stock solutions fresh to prevent hydrolysis .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Key Variables :

| Variable | Impact on Yield | Optimal Range |

|---|---|---|

| Temperature | >5°C reduces yield | 0–5°C |

| HNO₃ Concentration | Excess causes over-nitration | 1.2–1.5 eq |

| Reaction Time | Prolonged time increases decomposition | 2–4 hours |

- Resolution : Standardize nitration protocols with strict temperature control and reagent purity (>98%) .

Research Applications

Q. What are the applications of this compound in medicinal chemistry, and how can its bioactivity be evaluated?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via MIC determination.

- Enzyme Inhibition : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based assays.

- SAR Studies : Modify the nitro group to amide or amine derivatives to enhance solubility and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.